
2-(3-Nitrophenoxy)cyclopentan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 2-(3-Nitrophenoxy)cyclopentan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with 3-nitrophenol in the presence of a base to form the desired product . The reaction conditions typically include the use of a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反応の分析
2-(3-Nitrophenoxy)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclopentanol ring can be oxidized to form a ketone or carboxylic acid derivative. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The nitro group in the 3-nitrophenoxy moiety can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: The hydroxyl group can undergo substitution reactions with various electrophiles, leading to the formation of ethers, esters, or other derivatives. Common reagents for these reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield cyclopentanone derivatives, while reduction of the nitro group may produce amino-substituted compounds.
科学的研究の応用
2-(3-Nitrophenoxy)cyclopentan-1-ol has several scientific research applications, including:
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology. It may be used to investigate the effects of nitro and phenoxy groups on biological systems.
Medicine: Research into the medicinal properties of this compound could lead to the development of new drugs or therapeutic agents. Its structural features may provide insights into the design of molecules with specific biological activities.
Industry: In industrial applications, this compound can be used as an intermediate in the production of various chemicals and materials. Its reactivity and versatility make it valuable for the synthesis of specialty chemicals.
作用機序
The mechanism of action of 2-(3-Nitrophenoxy)cyclopentan-1-ol depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The nitro group can undergo reduction to form reactive intermediates, which may then interact with cellular components. The phenoxy group may also contribute to the compound’s binding affinity and specificity for certain targets.
類似化合物との比較
2-(3-Nitrophenoxy)cyclopentan-1-ol can be compared with other similar compounds, such as:
2-(4-Nitrophenoxy)cyclopentan-1-ol: This compound has a similar structure but with the nitro group in the para position. The positional isomerism can lead to differences in reactivity and biological activity.
2-(3-Nitrophenoxy)cyclohexanol: This compound features a cyclohexanol ring instead of a cyclopentanol ring. The additional carbon in the ring can affect the compound’s chemical and physical properties.
2-(3-Aminophenoxy)cyclopentan-1-ol: This compound has an amino group instead of a nitro group
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which provides a distinct set of properties and reactivity patterns.
特性
分子式 |
C11H13NO4 |
|---|---|
分子量 |
223.22 g/mol |
IUPAC名 |
2-(3-nitrophenoxy)cyclopentan-1-ol |
InChI |
InChI=1S/C11H13NO4/c13-10-5-2-6-11(10)16-9-4-1-3-8(7-9)12(14)15/h1,3-4,7,10-11,13H,2,5-6H2 |
InChIキー |
DILHHWUESATYNX-UHFFFAOYSA-N |
正規SMILES |
C1CC(C(C1)OC2=CC=CC(=C2)[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



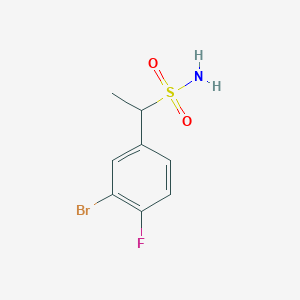
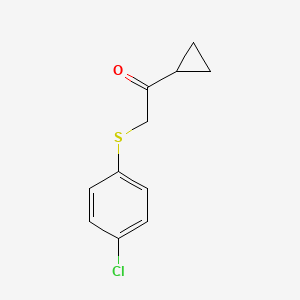


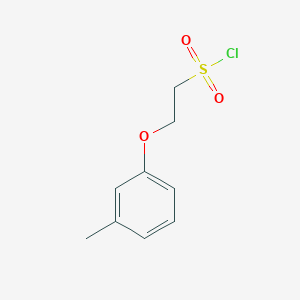
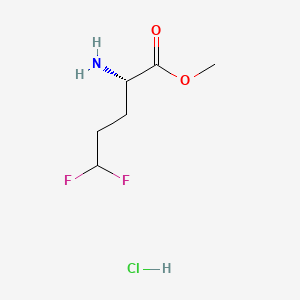
![1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethan-1-ol](/img/structure/B13636502.png)
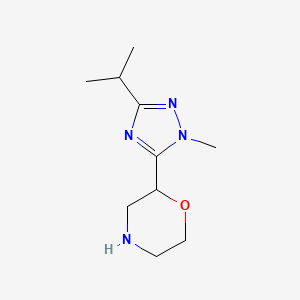


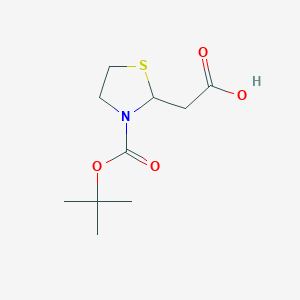
![2-Oxabicyclo[2.2.1]heptan-5-amine](/img/structure/B13636530.png)

